

Pharmacophore Architecture: The Causality of Design

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)propan-2-amine

CAS No.: 1215924-75-6

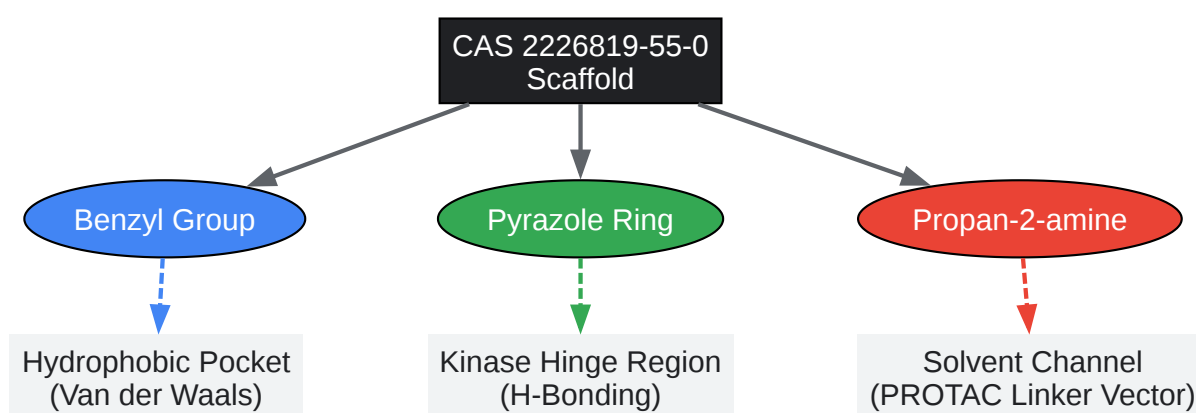
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The architecture of CAS 2226819-55-0 is not a product of random screening; it is a masterclass in rational pharmacophore design. Every functional group serves a distinct, synergistic purpose in target engagement and pharmacokinetic (PK) optimization.

- **The Benzyl Motif (Lipophilic Anchor):** In kinase active sites, the benzyl group is perfectly calibrated to occupy the deep hydrophobic pocket adjacent to the ATP-binding site. Its rotational freedom allows it to adopt multiple conformations, maximizing van der Waals interactions.
- **The Pyrazole Core (Hinge-Binding Element):** The pyrazole ring serves as the primary hinge-binding motif. The nitrogen atoms act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., in JAK or CDK2).
- **The Propan-2-amine Vector (The Gem-Dimethyl Effect):** The inclusion of the gem-dimethyl group at the alpha-carbon is the most critical feature of this molecule.

- Causality: Standard primary amines are highly flexible, leading to entropic penalties upon binding. The gem-dimethyl group leverages the Thorpe-Ingold effect to restrict conformational freedom, pre-organizing the amine vector to project precisely toward the solvent-exposed channel.
- Metabolic Shielding: Steric hindrance completely abrogates alpha-carbon oxidation by CYP450 enzymes and Monoamine Oxidases (MAOs), significantly enhancing the metabolic half-life of the resulting drug candidate.



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Figure 1: Pharmacophore mapping of CAS 2226819-55-0 illustrating target engagement vectors.

Self-Validating Synthetic Methodology

The synthesis of sterically hindered tertiary amines is notoriously prone to low yields. Standard reductive amination is impossible here due to the lack of an alpha-proton on the intermediate ketone. Furthermore, a classic Ritter reaction yields an acetamide that is highly resistant to hydrolysis due to the adjacent gem-dimethyl bulk.

To bypass these limitations, we employ an Azidation-Reduction sequence. The following protocol is designed as a self-validating system, ensuring that each step provides orthogonal analytical checkpoints before proceeding.

Step 1: N-Benylation

- Procedure: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add Cs₂CO₃ (2.5 eq) and benzyl bromide (1.05 eq). Stir at 25 °C for 2 hours. Quench with water and extract with EtOAc.
- Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) to ensure rapid and complete deprotonation of the pyrazole, minimizing dialkylation artifacts.
- Validation Checkpoint: TLC shows a shift to a higher R_f. ¹H NMR confirms the disappearance of the broad pyrazole N-H peak (~13.0 ppm) and the appearance of a sharp benzylic CH₂ singlet at ~5.3 ppm.

Step 2: Grignard Addition (Tertiary Alcohol Formation)

- Procedure: Dissolve the intermediate in anhydrous THF at 0 °C. Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 3.5 eq). Warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl.
- Causality: A large excess of MeMgBr is required because the initial addition forms a ketone intermediate which must immediately undergo a second nucleophilic attack before enolization side-reactions occur.
- Validation Checkpoint: LC-MS confirms the mass of the tertiary alcohol. ¹H NMR shows a distinct 6H singlet at ~1.5 ppm corresponding to the gem-dimethyl group, alongside the complete disappearance of the ethyl ester alkoxy protons.

Step 3: Azidation and Staudinger Reduction (Amine Installation)

- Procedure: Dissolve the tertiary alcohol in CHCl₃. Add NaN₃ (3.0 eq) followed by dropwise addition of Trifluoroacetic acid (TFA, 5.0 eq). Stir at 40 °C for 12 hours to form the tertiary azide. After aqueous workup, dissolve the crude azide in THF/H₂O (10:1), add Triphenylphosphine (PPh₃, 1.5 eq), and stir at 50 °C until nitrogen evolution ceases.
- Causality: The acidic environment generates a highly stable tertiary carbocation, which is rapidly trapped by the azide ion. The Staudinger reduction is chosen over Pd/C

hydrogenation to prevent unwanted hydrogenolysis of the benzyl group.

- Validation Checkpoint: The intermediate azide is confirmed by a strong, sharp IR stretch at $\sim 2100\text{ cm}^{-1}$. Upon reduction to CAS 2226819-55-0[1], LC-MS shows $M+H=216.1$. The IR spectrum reveals a primary amine N-H stretch at $\sim 3300\text{ cm}^{-1}$, replacing the azide peak.



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Figure 2: Self-validating synthetic workflow utilizing an azidation-reduction sequence to bypass steric hindrance.

Physicochemical Profiling & Analog Comparison

To understand the superiority of the gem-dimethyl modification, we must compare CAS 2226819-55-0 against its structural analogs. The table below summarizes the quantitative data driving lead selection.

| Analog / Modification | Structural Variance | cLogP | pKa (Amine) | TPSA (Å ²) | Primary Application / Rationale |
|-----------------------|-----------------------------|-------|-------------|------------------------|--|
| CAS 2226819-55-0 | Core (gem-dimethyl) | ~2.1 | ~9.5 | 43.8 | Optimal balance of lipophilicity and metabolic stability. |
| Des-methyl analog | Isopropylamine → Ethylamine | ~1.8 | ~9.2 | 43.8 | Higher reactivity for coupling, but highly susceptible to MAO degradation. |
| 3-Fluoro-benzyl | Benzyl → 3-Fluorobenzyl | ~2.3 | ~9.5 | 43.8 | Enhanced lipophilicity; blocks para/meta-hydroxylation by CYP450. |
| Piperidine fusion | Propan-2-amine → Piperidine | ~2.5 | ~10.1 | 35.0 | Rigidified solvent vector; restricts linker flexibility in PROTACs. |

Data Interpretation: The cLogP of ~2.1 places CAS 2226819-55-0 in the "sweet spot" for oral bioavailability (Lipinski's Rule of 5). The high pKa ensures the amine is protonated at physiological pH, allowing it to form critical salt bridges with aspartate/glutamate residues at the edge of the kinase solvent channel.

Applications in Advanced Modalities

The utility of CAS 2226819-55-0 extends far beyond basic inhibition. Recent patent literature highlights its critical role in two advanced therapeutic arenas:

A. Interleukin-1 Receptor-Associated Kinase (IRAK) Degraders

In the development of targeted protein degraders (PROTACs) for hyperplasias and multiple myeloma, the target protein-binding ligand must be attached to an E3 ubiquitin ligase ligand (such as Cereblon or VHL) via a chemical linker[2]. The sterically hindered primary amine of CAS 2226819-55-0 acts as an ideal attachment point. When coupled with a PEG-linker, the gem-dimethyl group forces the linker to project linearly out of the IRAK active site, preventing the linker from collapsing onto the pyrazole core and disrupting target engagement[2].

B. Janus Kinase (JAK) Inhibitors for Autoimmune Diseases

Inhibitors targeting the JAK family (JAK1/JAK3/Tyk2) are pivotal in treating systemic lupus erythematosus (SLE) and severe combined immunodeficiency[3]. CAS 2226819-55-0 is frequently utilized as a nucleophile in S_NAr (nucleophilic aromatic substitution) reactions to displace halogens on pyrimidine or purine cores. The resulting compounds exhibit profound selectivity for JAK over other kinases, driven by the precise geometric fit of the benzyl-pyrazole motif into the JAK ATP-binding pocket[3].

References

- PubChem Compound Summary for CID 138112395, 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine. National Center for Biotechnology Information. [\[Link\]](#)
- IRAK Degraders and Uses Thereof (WO2021158634A1).
- Compounds Useful for the Treatment of Degenerative and Inflammatory Diseases (US9415037B2).

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Sources

- [1. 2-\(1-Benzyl-1H-pyrazol-4-yl\)propan-2-amine | C13H17N3 | CID 134524052 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. WO2021158634A1 - Irak degraders and uses thereof - Google Patents \[patents.google.com\]](#)
- [3. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Pharmacophore Architecture: The Causality of Design]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6156194/docs#pharmacophore-architecture-the-causality-of-design\]](https://www.benchchem.com/product/b6156194/docs#pharmacophore-architecture-the-causality-of-design)

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